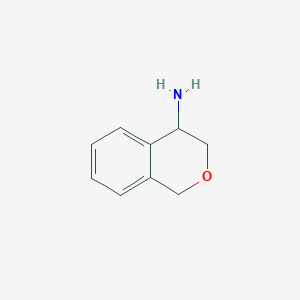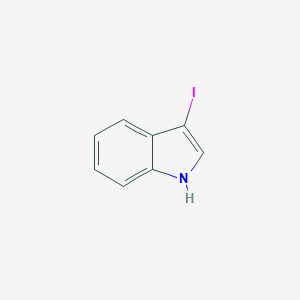
3-iodo-1H-indole
Vue d'ensemble
Description
“3-iodo-1H-indole” is a chemical compound with the molecular formula C8H6IN . It is an indole derivative, which are biologically important chemicals present in microorganisms, plants, and animals . Indolic compounds are very efficient antioxidants, protecting both lipids and proteins from peroxidation .
Synthesis Analysis
The synthesis of indole derivatives like “3-iodo-1H-indole” often involves processes such as Sonogashira coupling and electrophilic cyclization reactions . These compounds can be key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of “3-iodo-1H-indole” is characterized by a heteroaromatic ring system of high electroreactivity . The compound’s functional residues determine to a great extent the reactivity, potency, and efficiency of radical scavenging activity .
Chemical Reactions Analysis
Indole derivatives like “3-iodo-1H-indole” are known to undergo various chemical reactions. For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions . These reactions are often exploited in the synthesis of many biologically active compounds .
Physical And Chemical Properties Analysis
“3-iodo-1H-indole” has a molecular weight of 243.04 g/mol . Its exact mass and monoisotopic mass are 242.95450 g/mol . The compound has a topological polar surface area of 15.8 Ų .
Applications De Recherche Scientifique
1. Organic Synthesis and Medicinal Chemistry
Specific Scientific Field:
Organic synthesis and medicinal chemistry.
3-Iodo-1H-indole
and its derivatives serve as valuable precursors for synthesizing biologically active compounds. Researchers use these indole derivatives to create novel molecules with potential therapeutic applications.
Experimental Procedures:
- Synthesis : 3-Iodo-1H-indole can be prepared through various synthetic routes, including Sonogashira coupling and electrophilic cyclization reactions. These methods yield derivatives such as 3-iodo-1-methyl-2-phenyl-1H-indole (4A), 3-iodo-1-methyl-2-(p-tolyl)-1H-indole (4B), and 2-(2,5-dimethylphenyl)-3-iodo-1-methyl-1H-indole (4C) .
- Electrocatalytic Behavior : Cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronoamperometry (CA) are employed to study the electrocatalytic behavior of these compounds .
Results and Outcomes:
- Long-Term Stability : Compound 4A demonstrated long-term stability in glucose electrooxidation, making it a promising metal-free catalyst for direct glucose fuel cells .
2. Multicomponent Reactions (MCRs)
Specific Scientific Field:
Organic chemistry and synthetic methodology.
Summary of the Application:
Researchers utilize 3-iodo-1H-indole and related indole derivatives in multicomponent reactions (MCRs) to access complex molecules. MCRs provide efficient routes for constructing diverse heterocyclic compounds.
Experimental Procedures:
Results and Outcomes:
Safety And Hazards
When handling “3-iodo-1H-indole”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
The future directions for “3-iodo-1H-indole” could involve further exploration of its synthesis methods and potential applications. For instance, it could be used as an anode catalyst for direct glucose fuel cells . Additionally, its antioxidant properties could be further studied for potential therapeutic applications .
Propriétés
IUPAC Name |
3-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDXLYJTMHMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458781 | |
| Record name | 3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1H-indole | |
CAS RN |
26340-47-6 | |
| Record name | 3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


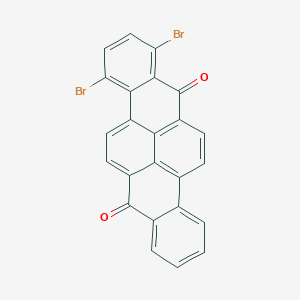

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)

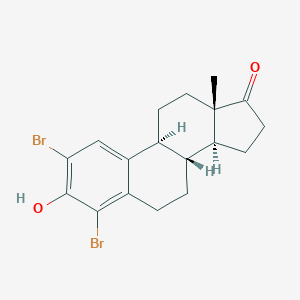
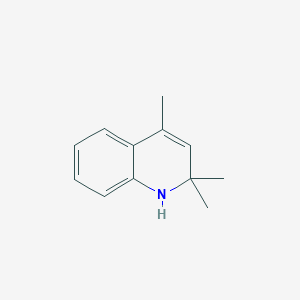
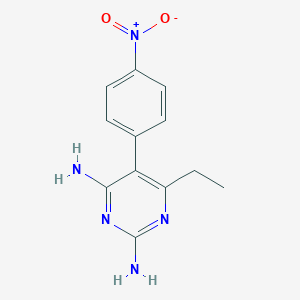
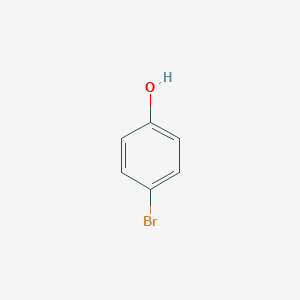
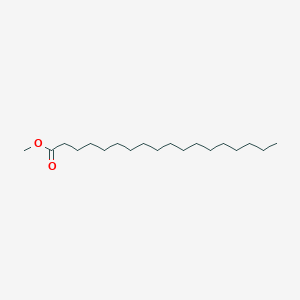
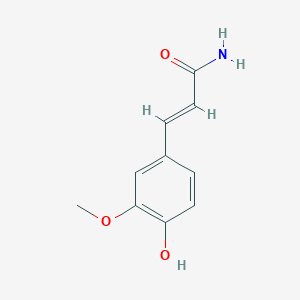
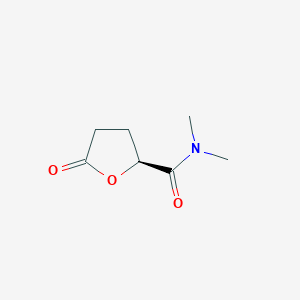
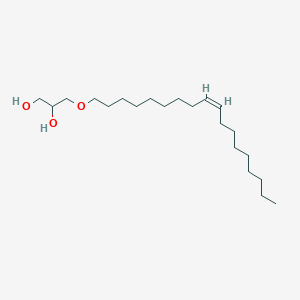
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/structure/B116594.png)
